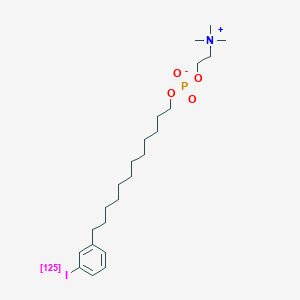

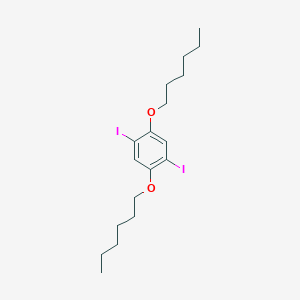

1,4-Bis(hexyloxy)-2,5-diiodobenzene

Overview

Description

1,4-Bis(hexyloxy)benzene is a chemical compound with the molecular formula C18H30O2 . It has an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da .

Synthesis Analysis

The synthesis of similar compounds often involves various methodologies. For instance, the synthesis of poly(p-phenylene) involves varying reaction time, temperature, and proportion of catalyst . Another method involves varying temperature, type of Grignard reagent, type of catalyst, and amount of monomer .Molecular Structure Analysis

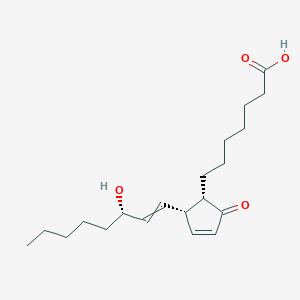

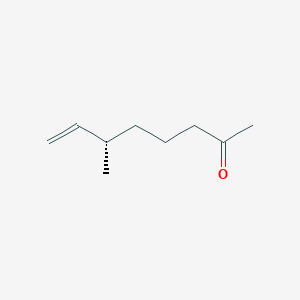

The molecular structure of 1,4-Bis(hexyloxy)benzene consists of a benzene ring with two hexyloxy groups attached at the 1 and 4 positions .Chemical Reactions Analysis

While specific reactions involving 1,4-Bis(hexyloxy)-2,5-diiodobenzene are not available, similar compounds undergo various chemical reactions. For example, 1,4-bis(phenylethynyl)benzene undergoes catalytic hydrogenation .Scientific Research Applications

Polymer Synthesis and Functionalization

1,4-Bis(hexyloxy)-2,5-diiodobenzene has been utilized in the synthesis of various polymers. For instance, Wagner and Nuyken (2003) demonstrated its use in creating highly soluble, para-linked poly(phenyleneethynylene)s, which can be functionalized to contain benzyl alcohol groups. This process involves palladium(0)-copper(I)-catalyzed polymerization, indicating its versatility in polymer chemistry (Wagner & Nuyken, 2003).

Electronic and Optical Properties

The compound is instrumental in developing materials with unique electronic and optical properties. For example, Tan et al. (2019) synthesized polymers using 1,4-bis(hexyloxy)-2,5-diiodobenzene that exhibit specific electronic behaviors and potential for applications in electronics and material science (Tan et al., 2019). Ko et al. (2005) explored its use in creating electrochromic materials, demonstrating its potential in developing new, innovative electronic devices (Ko et al., 2005).

Conducting Polymers

The compound plays a significant role in forming conducting polymers, which are crucial in electronic applications. Sotzing et al. (1996) reported the synthesis of derivatized bis(pyrrol-2-yl) arylenes using 1,4-bis(hexyloxy)-2,5-diiodobenzene, resulting in materials with low oxidation potentials and high electrical conductivity (Sotzing et al., 1996).

Luminescent Polymers

1,4-Bis(hexyloxy)-2,5-diiodobenzene is also employed in creating luminescent polymers. Steiger, Smith, and Weder (1997) utilized it to produce a highly luminescent poly(2,5-dialkoxy-p-phenyleneethynylene) derivative, showcasing its importance in developing advanced luminescent materials (Steiger, Smith, & Weder, 1997).

Advanced Materials Development

Its application extends to the development of advanced materials, such as in the synthesis of polyphenylenes with unique structural and solubility properties. Cianga, Hepuzer, and Yagcı (2002) reported the synthesis of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains, indicating the compound's role in creating innovative materials (Cianga, Hepuzer, & Yagcı, 2002).

Future Directions

While specific future directions for 1,4-Bis(hexyloxy)-2,5-diiodobenzene are not available, similar compounds are of great interest for the production of organic photovoltaic materials . The development of new donor building blocks, such as triarylamino derivatives, is a promising area of research .

properties

IUPAC Name |

1,4-dihexoxy-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28I2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAQRFPWGYNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1I)OCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514574 | |

| Record name | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(hexyloxy)-2,5-diiodobenzene | |

CAS RN |

153033-31-9 | |

| Record name | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of 1,4-Bis(hexyloxy)-2,5-diiodobenzene compared to its bromo analogue?

A1: While both 1,4-Bis(hexyloxy)-2,5-diiodobenzene and its bromo analogue have extended all-trans alkyl chain conformations, they crystallize in different space groups and exhibit different orientations of the alkyl chains relative to the aromatic core []. In the iodo compound, the alkyl chains are inclined to the benzene ring, whereas they are nearly coplanar in the bromo analogue. Additionally, the iodo compound lacks halide-halide interactions observed in the bromo analogue, instead forming a two-dimensional network through C—H⋯π contacts [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)